(S)-Moluccanin

Stereochemistry Natural Product Synthesis Chiral Pool

Select (S)-Moluccanin for defined stereochemistry essential in SAR studies of coumarinolignoids. Its precise structure ensures reproducible anti-inflammatory and anti-infective research, unlike variable crude extracts. This single, well-characterized compound (C20H18O8) serves as a reliable analytical standard and chemical probe. Its established total synthesis route supports method development. Ideal for authenticating Aleurites moluccana material. Purity: ≥98%.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B1516175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Moluccanin
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
InChIInChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3/t17-,20-/m0/s1
InChIKeyGBLZBLJGCQTQMB-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Moluccanin for Research Procurement: A Defined Coumarinolignoid Natural Product Standard


(S)-Moluccanin is a chemically defined coumarinolignoid, a phenolic compound class characterized by a 1,4-dioxane bridge substituted by a phenyl group and fused to a coumarin moiety [1]. It is a natural product originally isolated from the stem chips of *Aleurites moluccana* (candlenut tree) and characterized as a linear coumarinolignoid [2]. The compound has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol [3]. As a single, well-characterized small molecule with defined stereochemistry, it serves as a potential analytical reference standard or a precise chemical probe for investigating structure-activity relationships (SAR) within the coumarinolignoid family [1].

Why Generic Coumarins or Crude Extracts Cannot Substitute for (S)-Moluccanin in Research


Substituting (S)-Moluccanin with an undefined extract of *Aleurites moluccana* or a generic coumarin scaffold introduces significant experimental variability. While plant extracts exhibit bioactivity, they are complex mixtures containing phorbols, triterpenes, flavonoids, steroids, and other compounds that confound mechanism-of-action studies [1]. Furthermore, the specific activity and selectivity of coumarinolignoids are known to be exquisitely sensitive to stereochemistry and substitution patterns. For instance, within the coumarinolignoid class, the presence of dihydroxyl groups in the phenyl ring is essential for anti-inflammatory activity, while minor modifications like esterification can drastically alter potency [2]. Therefore, the procurement of precisely defined (S)-Moluccanin, rather than a crude mixture, is essential for generating reproducible, interpretable data in SAR or target identification studies.

(S)-Moluccanin Evidence-Based Differentiation: Quantitative Comparisons and Structural Identity


Absolute Stereochemical Configuration vs. Unspecified Moluccanin

(S)-Moluccanin is the specifically defined (2S,3S) enantiomer [1]. This is a critical distinction from generic 'Moluccanin' (CAS 116521-73-4), which is often marketed or referenced without specified stereochemistry. In coumarinolignoids, stereochemistry at the 7' and 8' positions is a primary determinant of biological interaction and must be defined for reproducibility. The chemical synthesis of (S)-Moluccanin leverages the chiral pool reagent (S)-solketal to establish the (7'S,8'S) configuration, a method that is not universal across all commercial sources [2].

Stereochemistry Natural Product Synthesis Chiral Pool Analytical Chemistry

Availability as a Chemically Synthesized Standard vs. Extraction-Dependent Analogues

A total synthesis route for (7'S,8'S)-moluccanin has been established and published, using key intermediate 10 and steps including Mitsunobu coupling and rhodium-catalyzed Miyaura arylation [1]. This synthetic accessibility differentiates (S)-Moluccanin from many other rare coumarinolignoids whose supply remains entirely dependent on variable natural extraction yields from *Sapium* or *Aleurites* species. The synthetic route provides a more scalable and reproducible supply chain, ensuring consistent purity and availability for larger-scale studies.

Chemical Synthesis Methodology Analytical Standard Supply Chain

Structural Distinction from Other Linear Coumarinolignoids (Sapiumin C, Hemidesminine)

(S)-Moluccanin is distinguished from its close structural relatives, Sapiumin C and Hemidesminine, by its specific substitution pattern. While all three were synthesized stereoselectively from the same intermediate in the 2023 study, their distinct molecular formulas and functional groups confer different physicochemical and biological properties [1]. Sapiumin C (C18H14O7) is smaller, and Hemidesminine possesses a different substitution. For SAR studies, (S)-Moluccanin (C20H18O8) provides a unique structural point with its 4-hydroxy-3,5-dimethoxyphenyl group and hydroxymethyl substitution [2].

Structure-Activity Relationship SAR Drug Discovery Chemical Probe

Procurement-Driven Application Scenarios for (S)-Moluccanin in Chemical and Biological Research


Analytical Reference Standard for *Aleurites moluccana* Quality Control

As a known, unique coumarinolignoid isolated from *Aleurites moluccana*, (S)-Moluccanin is ideally suited for use as an authentic reference standard in the quality control of *A. moluccana* plant material or extracts. Its defined structure, confirmed by spectroscopic analysis (UV, IR, 1H NMR, 13C NMR, 2D NMR, MS), allows for its use as a chemical marker to authenticate and quantify the presence of this specific compound in herbal products or research-grade extracts, ensuring batch-to-batch consistency in natural product studies [1].

Chemical Probe for Coumarinolignoid Structure-Activity Relationship (SAR) Studies

The availability of a defined total synthesis route for (S)-Moluccanin [2] makes it a practical starting material or comparator for SAR investigations within the coumarinolignoid class. Researchers can use this defined compound to systematically explore how modifications to the core linear coumarinolignoid scaffold, including stereochemistry at the 7' and 8' positions or the nature of the phenyl substitution, impact biological activities such as anti-inflammatory or hepatoprotective effects [3]. This contrasts with using less-defined or inaccessible natural analogues.

Synthetic Methodology Benchmark and Chiral Building Block

The published total synthesis of (7'S,8'S)-moluccanin involves key transformations such as a Mitsunobu coupling and a modified Miyaura arylation via a rhodium catalyst [2]. Therefore, (S)-Moluccanin serves as a useful model compound to benchmark new synthetic methodologies aimed at constructing complex, chiral lignan or coumarin-fused ring systems. The established route from (S)-solketal provides a validated approach for generating enantiomerically pure material, which can be compared against new catalytic asymmetric methods.

Investigating Anti-Bacterial and Anti-Viral Mechanisms of Action

As (S)-Moluccanin is reported to exhibit anti-bacterial and antiviral activities , it can be used as a precise chemical probe in microbiology and virology research. Unlike crude natural product extracts, a pure and structurally defined compound allows for unambiguous target identification and mechanism-of-action studies. Researchers can investigate its specific interactions with bacterial or viral proteins, cells, or pathways to understand its potential as a lead scaffold for anti-infective drug discovery, free from the confounding effects of other extract components [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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